2,3-Diphenylpyrido[3,4-b]pyrazine
CAS No.: 67899-59-6
Cat. No.: VC8383372
Molecular Formula: C19H13N3
Molecular Weight: 283.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67899-59-6 |
|---|---|
| Molecular Formula | C19H13N3 |
| Molecular Weight | 283.3 g/mol |
| IUPAC Name | 2,3-diphenylpyrido[3,4-b]pyrazine |
| Standard InChI | InChI=1S/C19H13N3/c1-3-7-14(8-4-1)18-19(15-9-5-2-6-10-15)22-17-13-20-12-11-16(17)21-18/h1-13H |
| Standard InChI Key | NENQBISDXSLACH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC3=C(C=NC=C3)N=C2C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=NC=C3)N=C2C4=CC=CC=C4 |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
2,3-Diphenylpyrido[3,4-b]pyrazine consists of a pyrido[3,4-b]pyrazine core, where the pyridine and pyrazine rings share two adjacent carbon atoms. The phenyl groups at positions 2 and 3 introduce steric bulk and electron-donating effects, which influence reactivity and intermolecular interactions . X-ray diffraction studies of analogous silver complexes reveal planar geometries, with bond lengths indicative of aromatic delocalization across the fused ring system .
Key Structural Data
-
Bond Lengths: C–N bonds in the pyrazine ring measure ~1.33 Å, typical for aromatic amines, while C–C bonds in the pyridine moiety average 1.39 Å .
-
Dihedral Angles: The phenyl substituents form dihedral angles of 15–25° relative to the pyrido-pyrazine plane, balancing conjugation and steric repulsion .
Electronic Properties
The electron-deficient pyrazine ring renders the compound a strong π-acceptor, with a LUMO energy of −2.8 eV calculated via density functional theory (DFT) . This property facilitates charge-transfer interactions, making it suitable for use in organic semiconductors. UV-Vis spectroscopy reveals absorption maxima at 320 nm (π→π* transitions) and 450 nm (n→π* transitions), with molar extinction coefficients exceeding 10^4 L·mol⁻¹·cm⁻¹ .
Synthesis and Functionalization
Deprotometalation-Trapping Reactions
A widely employed method involves lithiation-zincation sequences to introduce halogen substituents. For example, treatment of 2,3-diphenylpyrido[3,4-b]pyrazine with LiTMP/ZnCl₂·TMEDA at −20°C generates a heteroarylzinc intermediate, which reacts with iodine to yield 7-iodo-2,3-diphenylpyrido[3,4-b]pyrazine in 62% yield . Alternative electrophiles like bromine or trichloroisocyanuric acid produce brominated or chlorinated derivatives, respectively (Table 1).
Table 1: Halogenation Yields via Deprotometalation-Trapping
| Electrophile | Product | Yield (%) |
|---|---|---|
| I₂ | 7-Iodo derivative | 62 |
| Br₂ | 7-Bromo derivative | 60 |
| Cl₂ (TCCA) | 7-Chloro derivative | 58 |
Palladium-Catalyzed Cross-Couplings
The iodinated derivative serves as a substrate for Suzuki-Miyaura couplings with arylboronic acids. Using Pd₂(dba)₃/Xantphos as a catalyst system, reactions with 4-(trifluoromethyl)phenylboronic acid afford 7-(4-trifluoromethylphenyl)-2,3-diphenylpyrido[3,4-b]pyrazine in 70% yield . Buchwald-Hartwig amination with anilines introduces amino groups, enabling further cyclization to pyrazino-fused indoles .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra (CDCl₃) of the parent compound exhibit distinct signals:
-
δ 9.51 ppm (s, 1H): Proton at position 5 of the pyridine ring.
-
δ 8.73 ppm (d, J = 5.6 Hz, 1H): Proton at position 7.
¹³C NMR data confirm aromaticity, with signals at δ 157.94 (pyrazine C), 155.37 (pyridine C), and 129.88 ppm (phenyl C) .
Infrared (IR) Spectroscopy
Key IR absorptions include:
-
1646 cm⁻¹: C=N stretching in the pyrazine ring.
-
1445 cm⁻¹: C=C aromatic vibrations.
Biological Activity
Preliminary screening against A2058 melanoma cells identified 2,3-diphenylpyrido[3,4-b]pyrazine derivatives with antiproliferative effects. The 4-(trifluoromethyl)benzaldehyde hydrazone analog exhibited 64% growth inhibition at 10⁻⁵ M, comparable to first-line chemotherapeutics . Mechanistic studies suggest intercalation into DNA or inhibition of topoisomerase II, though further validation is required .
Applications in Materials Science
Organic Electronics
The compound’s electron-deficient core facilitates use as an electron-transport layer in OLEDs. Devices incorporating 2,3-diphenylpyrido[3,4-b]pyrazine achieve external quantum efficiencies (EQEs) of 8.2%, outperforming Alq₃-based counterparts .
Metal-Organic Frameworks (MOFs)
Coordination with silver(I) perchlorate yields luminescent MOFs with emission maxima at 520 nm (λₑₓ = 350 nm). These materials exhibit reversible solvent-dependent luminescence quenching, applicable in chemical sensing .
Comparative Analysis with Structural Analogs
Table 2: Properties of Pyrido-Pyrazine Derivatives
| Compound | Substituents | λₐᵦₛ (nm) | Antiproliferative Activity (%) |
|---|---|---|---|
| 2,3-Diphenylpyrido[3,4-b]pyrazine | Phenyl at 2,3 | 320, 450 | 64 |
| 6-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | Br at 6 | 335, 465 | 58 |
| 2,3-Diphenylquinoxaline | Phenyl at 2,3 | 310, 430 | 42 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume